4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol
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Overview
Description
4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol is a chemical compound with the molecular formula C6H5F3N2O. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group (-CF3) in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol typically involves the reaction of 4-methyl-2-(trifluoromethyl)pyrimidine with appropriate reagents under controlled conditions. One common method includes the use of a Lewis acid promoter such as Yb(OTf)3 in tetrahydrofuran (THF) under reflux conditions . Another approach involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate (Cs2CO3) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may inhibit enzymes or receptors involved in key biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(trifluoromethyl)pyridine
- 4-Methyl-2-(trifluoromethyl)benzene
- 4-Methyl-2-(trifluoromethyl)thiazole
Uniqueness
4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol is unique due to its specific combination of a pyrimidine ring with a trifluoromethyl group and a hydroxyl group at the 5-position. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Biological Activity
4-Methyl-2-(trifluoromethyl)pyrimidin-5-ol is a pyrimidine derivative with significant potential in medicinal chemistry due to its structural features, including a trifluoromethyl group at the 2-position, a methyl group at the 4-position, and a hydroxyl group at the 5-position. This compound's unique structure enhances its lipophilicity and metabolic stability, making it an attractive candidate for various biological applications.
- Molecular Formula : C7H6F3N1O
- Molar Mass : Approximately 206.12 g/mol
Biological Activity Overview
Research on this compound has primarily focused on its interaction with biological targets, including enzymes and receptors. The following sections summarize key findings from various studies regarding its biological activities.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives of pyrimidine with trifluoromethyl substitutions have shown promising results in inhibiting cancer cell proliferation. A notable study evaluated several new compounds against human cancer cell lines, revealing that certain derivatives exhibited significant antiproliferative effects (Table 1) .
Compound | Cell Line Tested | IC50 (µM) | Activity |
---|---|---|---|
Compound A | A375 (Melanoma) | 10.5 | Active |
Compound B | MCF-7 (Breast) | 8.3 | Active |
Compound C | DU145 (Prostate) | 15.0 | Moderate |
Compound D | CHO-K1 (Normal) | >50 | Inactive |
The mechanism by which this compound exerts its biological activity is still under investigation. Interaction studies suggest that it may inhibit specific enzymes involved in cancer cell metabolism or proliferation pathways . The presence of the hydroxyl group may enhance binding affinity to target proteins, facilitating its role as an inhibitor.
Case Studies
- Antiproliferative Studies : In a systematic evaluation of several trifluoromethyl-pyrimidine derivatives, it was found that those with additional polar functionalities showed improved activity against various cancer cell lines compared to their non-polar counterparts .
- Enzyme Inhibition : Another study highlighted the compound's ability to inhibit specific enzymes linked to tumor growth, suggesting that modifications to its structure could further enhance its efficacy .
Comparative Analysis with Similar Compounds
The structural characteristics of this compound allow for comparison with other related compounds. Table 2 summarizes key differences and similarities with structurally analogous compounds.
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid | Trifluoromethyl at position 2; carboxylic acid | Acidic properties; used in organic synthesis |
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | Trifluoromethyl at position 2; ethyl ester | Ester functionality; potential for esterification |
4-Methylpyrimidine-5-carboxylic acid | Methyl at position 4; carboxylic acid | Lacks trifluoromethyl group; different reactivity |
Properties
Molecular Formula |
C6H5F3N2O |
---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
4-methyl-2-(trifluoromethyl)pyrimidin-5-ol |
InChI |
InChI=1S/C6H5F3N2O/c1-3-4(12)2-10-5(11-3)6(7,8)9/h2,12H,1H3 |
InChI Key |
HAAXXIRSXHYLJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1O)C(F)(F)F |
Origin of Product |
United States |
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